molecular formula C8H8N2O5 B2966274 4-Amino-3-methoxy-5-nitrobenzoic acid CAS No. 1260657-84-8

4-Amino-3-methoxy-5-nitrobenzoic acid

Cat. No. B2966274
CAS RN: 1260657-84-8
M. Wt: 212.161
InChI Key: IJWXHFVCOCMQAP-UHFFFAOYSA-N
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Description

4-Amino-3-methoxy-5-nitrobenzoic acid is a chemical compound with the CAS Number: 1260657-84-8 . It has a molecular weight of 212.16 and is a powder in physical form . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O5/c1-15-6-3-4 (8 (11)12)2-5 (7 (6)9)10 (13)14/h2-3H,9H2,1H3, (H,11,12) . This compound has been found in a triclinic crystal form, which is different from the known monoclinic crystals . The H-bonded layers are incorporated into the crystal structure by π•••π interactions .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 212.16 . The storage temperature is room temperature .

Scientific Research Applications

Conjugation with Nitroxyl Radicals for New Pharmacological Agents

Nitrobenzoic acid derivatives, by conjugation with nitroxyl radicals, have shown potential in creating new pharmacological agents. The synthesis and investigation of these "hybrid" compounds, containing nitroxyl radical fragments, demonstrate modified or enhanced biological activities. Such activities include increased biological activity, modified therapeutic effects, decreased toxicity, or increased selective cytotoxicity. This approach has been applied across various classes of natural compounds, including amino acids, indicating a broad potential for creating advanced drugs with improved properties (Grigor’ev, Tkacheva, & Morozov, 2014).

Pharmacological Activities of Related Compounds

Gallic acid, another phenolic compound, has been extensively studied for its powerful anti-inflammatory properties. Such research elucidates the potential pharmacological activities of similar compounds, including 4-Amino-3-methoxy-5-nitrobenzoic acid, in treating inflammation-related diseases. The exploration of gallic acid's chemical characteristics, pharmacokinetics, and toxicity sheds light on the wider implications for the pharmacological utilization of related benzoic acid derivatives (Bai et al., 2020).

Advanced Oxidation Processes

Studies on the degradation processes of pharmaceuticals like nitisinone reveal insights into the stability and degradation pathways of nitrobenzoic acid derivatives. Such research underscores the importance of understanding the chemical stability and potential environmental impact of these compounds. By identifying degradation products and evaluating their stability, these studies contribute to a better understanding of the risks and benefits associated with the use of nitrobenzoic acid derivatives in medicinal applications (Barchańska et al., 2019).

Environmental Implications

The occurrence, fate, and behavior of parabens in aquatic environments highlight the environmental persistence and biodegradation of benzoic acid derivatives. By examining the environmental impact of parabens, used as preservatives in various products, insights can be gained into the ecological footprint of structurally related compounds like this compound. Understanding the biodegradation pathways and environmental stability of these compounds is crucial for assessing their environmental safety (Haman et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxy-3-nitrobenzoic acid, indicates that it may cause skin, eye, and respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and to wash thoroughly after handling .

Future Directions

The biochemical and physiological effects of 4-Amino-3-methoxy-5-nitrobenzoic acid are not well understood . Therefore, future directions for research include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development .

properties

IUPAC Name

4-amino-3-methoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWXHFVCOCMQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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